molecular formula C22H30N2O5S B2864974 2-methoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4,5-dimethylbenzenesulfonamide CAS No. 941977-71-5

2-methoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4,5-dimethylbenzenesulfonamide

Cat. No.: B2864974
CAS No.: 941977-71-5
M. Wt: 434.55
InChI Key: CGKZKXUJOKZPMG-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • A 4,5-dimethylbenzenesulfonamide core substituted with a methoxy group at position 2.
  • An N-linked 2-(3-methoxyphenyl)-2-morpholinoethyl side chain, introducing both aromatic (3-methoxyphenyl) and heterocyclic (morpholino) functionalities.

The morpholinoethyl group may enhance solubility or modulate pharmacokinetics, while the methoxyphenyl moiety could contribute to binding affinity via π-π interactions .

Properties

IUPAC Name

2-methoxy-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O5S/c1-16-12-21(28-4)22(13-17(16)2)30(25,26)23-15-20(24-8-10-29-11-9-24)18-6-5-7-19(14-18)27-3/h5-7,12-14,20,23H,8-11,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKZKXUJOKZPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight : 372.47 g/mol

The compound features a sulfonamide group, which is critical for its biological activity. The presence of methoxy and morpholino groups contributes to its lipophilicity and ability to penetrate biological membranes.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. In vitro studies have demonstrated that similar compounds exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, a related sulfonamide was shown to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

Anti-Cancer Potential

Recent studies have indicated that sulfonamide derivatives possess anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For example, the compound's structure suggests potential interactions with targets such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor growth and metastasis .

Anti-Inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties. Research indicates that they can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases . This property may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies

  • In Vitro Efficacy Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The results showed that the compound significantly reduced cell viability in breast and colon cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antibacterial Activity Assessment :
    Another study focused on assessing the antibacterial efficacy of related sulfonamides against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to traditional antibiotics, suggesting its potential as an alternative treatment option .
  • Anti-Inflammatory Mechanism Exploration :
    In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in inflammatory markers such as TNF-α and IL-6. This finding supports its potential use in managing inflammatory conditions .

Summary of Biological Activities

Activity TypeMechanism/TargetReference
AntimicrobialInhibition of dihydropteroate synthase
Anti-CancerInhibition of EGFR/VEGFR
Anti-InflammatoryReduction of TNF-α and IL-6 levels

Comparison with Similar Compounds

N-(2-Morpholinoethyl)-2-(Naphthalen-2-yloxy)acetamide

Key Structural Differences :

  • Core Structure : Acetamide vs. benzenesulfonamide.
  • Substituents : Naphthalen-2-yloxy group instead of 3-methoxyphenyl.

UR-12 (7-Methoxy-1-(2-Morpholinoethyl)-1H-Indole-3-Carboxamide)

Key Structural Similarities :

  • Shared 2-morpholinoethyl side chain.
  • Methoxy group at aromatic positions (7-methoxy vs. 3-methoxyphenyl).

Functional and Regulatory Insights :

  • The indole-carboxamide core may interact with serotonin receptors, whereas the target compound’s benzenesulfonamide could favor kinase or enzyme inhibition .

(S)-N-((4-Methoxyphenyl)(Naphthalen-1-yl)Methyl)-4-Methylbenzenesulfonamide

Key Structural Differences :

  • Chiral Center : (S)-configuration at the benzylic carbon.
  • Substituents: 4-Methoxyphenyl and naphthalen-1-yl groups vs. 3-methoxyphenyl and morpholinoethyl.

Analytical Data Comparison :

  • Enantiomeric Purity: 99% (vs.
  • Spectroscopic Data :
    • <sup>1</sup>H NMR : δ 7.8–6.8 ppm (aromatic protons) .
    • ESI-MS : [M+H]<sup>+</sup> at m/z 448.2 .

Methoxetamine (2-(3-Methoxyphenyl)-2-(Ethylamino)Cyclohexanone)

Key Structural Similarities :

  • 3-Methoxyphenyl group.
  • Secondary amine linkage.

Functional Insights :

  • A dissociative anesthetic with NMDA receptor antagonism. The cyclohexanone core differs significantly from the target compound’s sulfonamide, suggesting divergent pharmacological targets .

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